molecular formula C16H21ClFNO B5553541 [3-allyl-1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]methanol

[3-allyl-1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]methanol

Cat. No. B5553541
M. Wt: 297.79 g/mol
InChI Key: DCKJLSRDJFLEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthetic approaches and structural analyses of piperidine derivatives are well-documented, focusing on their synthesis, crystal structure, and characterization. These compounds are typically synthesized through condensation reactions, characterized by spectroscopic techniques, and their structures confirmed by X-ray crystallography. The molecular structure often features a piperidine ring in a chair conformation, and the geometry around substituent atoms (e.g., sulfur or nitrogen) can vary from tetrahedral to distorted tetrahedral.

Synthesis Analysis

Piperidine derivatives are synthesized using various starting materials, including benzene sulfonyl chloride and diphenyl(piperidin-4-yl)methanol, in solvents like methylene dichloride, employing bases like triethylamine. These methods enable the incorporation of functional groups, further diversifying the chemical structure and properties of the resulting compounds (Benakaprasad et al., 2007).

Molecular Structure Analysis

X-ray diffraction studies reveal that these compounds often crystallize in monoclinic space groups, with the piperidine ring adopting a chair conformation. The molecular structure is stabilized by various inter and intra-molecular interactions, including hydrogen bonds and π-π interactions, contributing to the stability and solid-state arrangement of the molecules (Girish et al., 2008).

Scientific Research Applications

Synthesis and Structural Exploration

Research has focused on synthesizing novel bioactive heterocycles, such as compounds involving piperidinyl and morpholino groups, to evaluate their antiproliferative activity. These compounds undergo detailed structural characterization, including IR, NMR, LC-MS spectra, and X-ray diffraction studies. Such research underlines the importance of synthesizing and understanding novel compounds for potential applications in drug discovery and materials science (Prasad et al., 2018).

Chemical Reactions and Mechanisms

Studies have also been conducted on the palladium-catalyzed oxidation of monoterpenes, illustrating how allylic alcohols can be efficiently oxidized to produce compounds with desirable scent profiles. This research highlights the utility of catalytic systems in transforming organic compounds through selective oxidation under mild conditions (Speziali et al., 2007). Additionally, palladium-catalyzed allylic alkylations of simple ketones with allylic alcohols have been explored, demonstrating the role of methanol in facilitating these reactions (Huo et al., 2014).

Crystal Structure Studies

Crystallographic analysis is crucial in understanding the molecular geometry and stability of compounds. For instance, studies on compounds containing piperidinyl groups reveal their crystalline structures and the conformations of their molecular rings. This information is vital for the development of materials and drugs with specific properties (Benakaprasad et al., 2007).

properties

IUPAC Name

[1-[(2-chloro-4-fluorophenyl)methyl]-3-prop-2-enylpiperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClFNO/c1-2-6-16(12-20)7-3-8-19(11-16)10-13-4-5-14(18)9-15(13)17/h2,4-5,9,20H,1,3,6-8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKJLSRDJFLEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCN(C1)CC2=C(C=C(C=C2)F)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Allyl-1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.